N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Overview
Description
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a chemical compound that belongs to the class of oxamides This compound is characterized by the presence of a benzodioxin ring, which is a bicyclic structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as lithium hydride (LiH). The reaction conditions include maintaining the temperature at around 60-80°C and stirring the reaction mixture for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxamides or benzodioxin derivatives.
Scientific Research Applications
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s disease due to its enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in the activity of the enzyme, which is beneficial in conditions where the enzyme is overactive .
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamides: These compounds have similar structures but differ in the alkyl group attached to the nitrogen atom.
N-aryl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamides: These compounds have an aryl group instead of an alkyl group attached to the nitrogen atom.
Uniqueness
N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is unique due to its specific combination of the butyl group and the benzodioxin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-3-6-15-13(17)14(18)16-10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHULYBLWBNRLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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